But-2-yne-1,4-diyl dicarbamimidothioate
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Overview
Description
{[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both carbamimidoyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the but-2-yn-1-yl precursor. This precursor is then subjected to a series of reactions to introduce the carbamimidoyl and sulfanyl groups. Common reagents used in these reactions include thiourea and various alkylating agents. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
{[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in organic synthesis as a protecting group for amines.
Uniqueness
{[4-(CARBAMIMIDOYLSULFANYL)BUT-2-YN-1-YL]SULFANYL}METHANIMIDAMIDE is unique due to its combination of carbamimidoyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N4S2 |
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Molecular Weight |
202.3 g/mol |
IUPAC Name |
4-carbamimidoylsulfanylbut-2-ynyl carbamimidothioate |
InChI |
InChI=1S/C6H10N4S2/c7-5(8)11-3-1-2-4-12-6(9)10/h3-4H2,(H3,7,8)(H3,9,10) |
InChI Key |
AIVVCKWVKOVJEV-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCSC(=N)N)SC(=N)N |
Origin of Product |
United States |
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